Synthetic Yield: 3',5'-Isomer vs. Prior Art and Improved Process
The production of 3',5'-Dichloro-2,2,2-trifluoroacetophenone has been the subject of process intensification. Prior art methods using 3,5-dichlorobromobenzene and trifluoroacetylating agents typically afforded low yields of 36-41% and required costly reagents and harsh conditions (-78°C) [1]. An improved industrial process (WO2021240331A1) achieves a significantly higher isolated yield of 70% with a gas chromatography (GC) purity of 99% [2]. This represents a 1.7- to 1.9-fold improvement in yield over the prior art, directly impacting production cost and commercial viability.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 70% (HPLC purity: 99%) [2] |
| Comparator Or Baseline | Prior art methods: 36-41% [1] |
| Quantified Difference | +29% to +34% absolute yield (1.7- to 1.9-fold improvement) |
| Conditions | Industrial-scale process via diazotization/Grignard sequence (WO2021240331A1) vs. prior art using tert-butyllithium at -78°C. |
Why This Matters
Higher synthetic yield directly reduces the cost of goods (CoG) for this key intermediate, which is a critical factor for procurement in competitive generic API manufacturing.
- [1] WO2021240331A1. Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone (Background of the Invention). Google Patents. https://patents.google.com/patent/WO2021240331A1/en (accessed 2026-04-16). View Source
- [2] WO2021240331A1. Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone (Example 1). Google Patents. https://patents.google.com/patent/WO2021240331A1/en (accessed 2026-04-16). View Source
